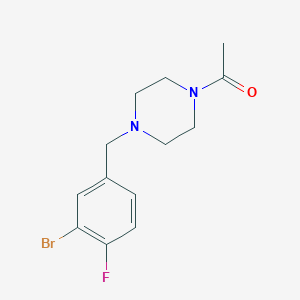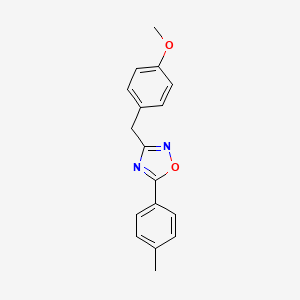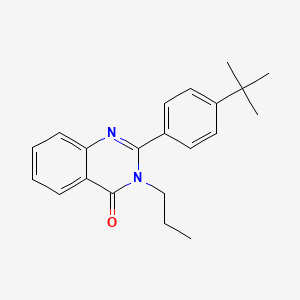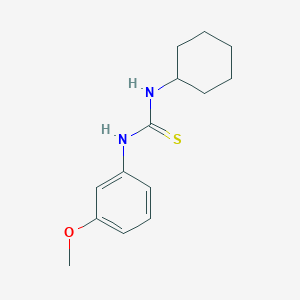
8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride, also known as MOO, is a chemical compound that has been widely used in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool in many fields of study.
Wirkmechanismus
8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride acts as a chelator of transition metals, including iron and copper. It has been found to inhibit the formation of reactive oxygen species (ROS) and to prevent oxidative damage to cells. 8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride also has the ability to cross the blood-brain barrier, making it a potential treatment for neurodegenerative diseases.
Biochemical and Physiological Effects
8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride has been found to have various biochemical and physiological effects. It has been shown to increase the levels of glutathione, an antioxidant that protects cells from oxidative damage. 8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride also has anti-inflammatory effects and has been found to inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride in lab experiments is its ability to cross the blood-brain barrier, making it a valuable tool in studying the effects of drugs and toxins on the brain. However, one limitation is that 8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride has been found to be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many future directions for the use of 8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride in scientific research. One potential application is in the development of treatments for neurodegenerative diseases. 8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride has been found to have neuroprotective effects and could potentially be used to slow or prevent the progression of these diseases. Another potential application is in the study of the effects of environmental toxins on the brain. 8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride has been used to study the mechanisms of action of various toxins and could be used to develop treatments for toxin-induced neurodegeneration.
Conclusion
In conclusion, 8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride, or 8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride, is a valuable tool in scientific research. Its ability to cross the blood-brain barrier and its neuroprotective effects make it a potential treatment for neurodegenerative diseases. 8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride has also been used to study the mechanisms of action of various drugs and toxins. While there are limitations to its use, 8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride has many potential applications in the future of scientific research.
Synthesemethoden
The synthesis of 8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride involves the reaction of 4-morpholinylacetaldehyde with hydroxylamine hydrochloride in the presence of sodium acetate. The resulting product is then purified using column chromatography to obtain the final product, 8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride.
Wissenschaftliche Forschungsanwendungen
8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride has been used in various scientific research studies, including neuroscience, pharmacology, and toxicology. It has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. 8-(4-morpholinyl)-2-oxooctanal oxime hydrochloride has also been used to study the mechanisms of action of various drugs and toxins.
Eigenschaften
IUPAC Name |
(1E)-1-hydroxyimino-8-morpholin-4-yloctan-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3.ClH/c15-12(11-13-16)5-3-1-2-4-6-14-7-9-17-10-8-14;/h11,16H,1-10H2;1H/b13-11+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDNIXVADHBCMK-BNSHTTSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCCCC(=O)C=NO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCCCCCC(=O)/C=N/O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1E)-1-hydroxyimino-8-morpholin-4-yloctan-2-one;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-{[3-(4-methylphenyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxalin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B5779826.png)
![1-(2-methoxyphenyl)-4-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine](/img/structure/B5779831.png)
![7-(4-nitrophenyl)-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one](/img/structure/B5779838.png)


![5-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2,1,3-benzoxadiazole](/img/structure/B5779848.png)

![2-oxo-2-[2-(2-thienylmethylene)hydrazino]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5779863.png)

![N-[4-(4-chlorophenoxy)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5779871.png)
![4-{[3-(2-furyl)acryloyl]amino}benzamide](/img/structure/B5779873.png)

